4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
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Overview
Description
4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a tert-butoxy group, a fluorenylmethoxycarbonyl group, and a sulfanyl group. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. The tert-butoxy group is introduced through a reaction with tert-butyl alcohol and an appropriate acid catalyst. The sulfanyl group is added via a thiol-ene reaction, where a thiol reacts with an alkene under UV light or radical initiators .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and conditions such as reflux or room temperature . Major products formed from these reactions depend on the specific reagents and conditions used but can include alcohols, sulfoxides, and substituted derivatives .
Scientific Research Applications
4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group allows it to act as a protecting group in peptide synthesis, preventing unwanted reactions at the amino site. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The compound’s effects are mediated through its ability to modulate enzyme activities and protein interactions, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar compounds to 4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid include:
N-Alpha-(9-fluorenylmethoxycarbonyl)-O-tert-butyl-D-threonine: This compound also features the fluorenylmethoxycarbonyl and tert-butyl groups but differs in its amino acid backbone.
3-(4-tert-butoxycarbonylamino-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid: Similar in structure but with a phenyl group instead of a sulfanyl group.
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid: This compound shares the fluorenylmethoxycarbonyl and tert-butyl groups but has a different overall structure.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C26H31NO6S |
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Molecular Weight |
485.6 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C26H31NO6S/c1-26(2,3)33-23(28)13-15-34-14-12-22(24(29)30)27-25(31)32-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,27,31)(H,29,30) |
InChI Key |
DUXGLVRYGWZGES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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